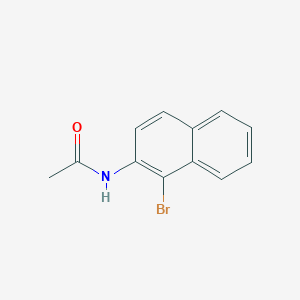

N-(1-Bromo-2-naphthyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-bromonaphthalen-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c1-8(15)14-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOJTMSMKHYLBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281223 | |

| Record name | N-(1-Bromo-2-naphthyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7597-73-1 | |

| Record name | NSC42327 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7597-73-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(1-Bromo-2-naphthyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-BROMO-NAPHTHALEN-2-YL)-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(1-Bromo-2-naphthyl)acetamide from 2-Naphthylamine

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of N-(1-Bromo-2-naphthyl)acetamide, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The synthesis is a two-step process commencing with the N-acetylation of 2-naphthylamine to form the intermediate N-(2-naphthyl)acetamide, followed by a regioselective electrophilic bromination to yield the target compound. This document outlines the strategic considerations behind the synthetic pathway, provides detailed, step-by-step experimental procedures, discusses the underlying reaction mechanisms, and presents methods for purification and characterization. Crucially, this guide begins with a critical overview of the safety protocols required when handling the starting material, 2-naphthylamine, a known human carcinogen.[2]

Critical Safety Imperatives: Handling 2-Naphthylamine

WARNING: 2-Naphthylamine is a confirmed human carcinogen, primarily linked to bladder cancer.[2][3][4] All handling of this compound must be performed with extreme caution and adherence to stringent safety protocols.

-

Engineering Controls: All operations involving 2-naphthylamine, including weighing and transfer, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Personal Protective Equipment (PPE): A complete protective suit, chemical-resistant gloves (nitrile or neoprene, inspect before use), and safety glasses or a face shield are mandatory.[5][6] Contaminated gloves must be disposed of properly after use.[5]

-

Exposure and First Aid: Avoid all personal contact, including skin contact and inhalation.[6] In case of accidental contact, immediately flush the affected skin with soap and copious amounts of water and seek medical attention.[4] If inhaled, move the individual to fresh air; if breathing is difficult, administer oxygen and seek immediate medical help.[5]

-

Waste Disposal: All waste containing 2-naphthylamine is classified as hazardous and must be disposed of in sealed, clearly labeled containers according to local, state, and federal regulations.[6][7] Do not discharge into the environment.[5]

Synthetic Strategy and Rationale

The synthesis of N-(1-Bromo-2-naphthyl)acetamide from 2-naphthylamine is strategically executed in two distinct steps. This approach is necessary to control the regioselectivity of the bromination reaction.

-

Step 1: N-Acetylation (Protection): The primary amine group (-NH₂) of 2-naphthylamine is highly activating and susceptible to oxidation by bromine. To prevent unwanted side reactions and oxidation, the amine is first converted into an acetamide group (-NHCOCH₃). This is achieved through N-acylation using an agent like acetyl chloride or acetic anhydride.[8] The resulting acetamido group is still an activating, ortho, para-director, but it moderates the reactivity of the naphthalene ring, allowing for a more controlled subsequent reaction.

-

Step 2: Regioselective Bromination: The intermediate, N-(2-naphthyl)acetamide, undergoes electrophilic aromatic substitution. The acetamido group at the C2 position directs the incoming bromine electrophile (Br⁺) primarily to the C1 position (ortho to the activator), yielding the desired N-(1-Bromo-2-naphthyl)acetamide. Using a reagent like N-Bromosuccinimide (NBS) provides a safer and more manageable source of electrophilic bromine compared to liquid Br₂.[9][10]

Overall Synthetic Workflow

Caption: Experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Part A: Synthesis of N-(2-naphthyl)acetamide (Intermediate)

This procedure is adapted from standard N-acylation methodologies.[8]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 2-Naphthylamine | 143.19 | 5.00 g | 34.9 | 1.0 |

| Dichloromethane (DCM) | - | 100 mL | - | - |

| 10% aq. NaOH | 40.00 | ~28 mL | ~70 | 2.0 |

| Acetyl Chloride | 78.50 | 2.9 mL (3.0 g) | 38.4 | 1.1 |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 5.00 g of 2-naphthylamine in 100 mL of dichloromethane (DCM).

-

Add approximately 28 mL of a 10% aqueous sodium hydroxide solution.

-

Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

-

Slowly add 2.9 mL of acetyl chloride dropwise to the reaction mixture over 10-15 minutes. Ensure the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-naphthylamine spot has disappeared.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from ethanol/water to yield N-(2-naphthyl)acetamide as a white or off-white solid.

Part B: Synthesis of N-(1-Bromo-2-naphthyl)acetamide (Final Product)

This procedure employs N-Bromosuccinimide (NBS) for a regioselective bromination.[9][11]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| N-(2-naphthyl)acetamide | 185.23 | 4.00 g | 21.6 | 1.0 |

| Acetonitrile | - | 40 mL | - | - |

| N-Bromosuccinimide (NBS) | 177.98 | 3.93 g | 22.1 | 1.02 |

Procedure:

-

Dissolve 4.00 g of N-(2-naphthyl)acetamide in 40 mL of acetonitrile in a 100 mL round-bottom flask.

-

Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Add 3.93 g of N-Bromosuccinimide (NBS) to the solution in one portion with stirring.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding 50 mL of water.

-

Extract the aqueous mixture with dichloromethane (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

-

Purify the resulting residue by silica gel column chromatography to afford the final product, N-(1-Bromo-2-naphthyl)acetamide.

Reaction Mechanisms and Scientific Rationale

Chemical Reaction Pathway

Caption: Overall chemical transformation pathway.

Mechanism of N-Acetylation: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-naphthylamine attacks the electrophilic carbonyl carbon of acetyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. The base (NaOH) neutralizes the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.[8]

Mechanism of Electrophilic Bromination: The acetamido group (-NHCOCH₃) is an activating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring system, increasing its electron density and making it more susceptible to electrophilic attack. This resonance effect is strongest at the ortho (C1) and para (C3, though sterically hindered and electronically less favored) positions. NBS serves as the source for the Br⁺ electrophile. The π-electrons of the activated naphthalene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base (e.g., the succinimide anion) removes the proton from the C1 position to restore aromaticity, yielding the final product.

Characterization and Data Analysis

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| N-(2-naphthyl)acetamide | C₁₂H₁₁NO | 185.23 | 132-135 | White/off-white solid |

| N-(1-Bromo-2-naphthyl)acetamide | C₁₂H₁₀BrNO | 264.12 | 155-158 | Solid |

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For the final product, one would expect to see the disappearance of the proton signal at the C1 position and characteristic shifts in the aromatic region due to the influence of the bromine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. The mass spectrum of the final product will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | - Incomplete reaction.- Hydrolysis of acetyl chloride.- Insufficient base. | - Increase reaction time and monitor by TLC.- Use fresh, dry reagents and solvents.- Ensure at least 2 equivalents of base are used to neutralize HCl.[8] |

| Formation of di-brominated product in Step 2 | - Reaction temperature too high.- Excess brominating agent. | - Maintain low temperature (0°C) during NBS addition.- Use only a slight excess (1.0-1.05 eq.) of NBS. |

| Difficult Purification | - Presence of unreacted starting material or side products. | - For Step 1, ensure thorough aqueous washes to remove acid/base impurities.- For Step 2, careful silica gel column chromatography is crucial for separating the product from any isomers or starting material. |

Conclusion

This guide details a reliable and reproducible two-step synthesis for N-(1-Bromo-2-naphthyl)acetamide starting from 2-naphthylamine. The strategic protection of the amine via acetylation is critical for achieving high regioselectivity in the subsequent bromination step. By following the outlined procedures for synthesis, purification, and analysis, while adhering strictly to the mandated safety protocols, researchers can effectively produce this important synthetic intermediate. The principles of reaction control and strategic functional group manipulation highlighted herein are broadly applicable across the field of organic synthesis.

References

-

Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Available at: [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). N-(3-BROMO-2-NAPHTHYL)ACETAMIDE. Available at: [Link]

-

Organic Syntheses. (n.d.). Acetamide, N-bromo-. Available at: [Link]

-

International Labour Organization. (n.d.). ICSC 0610 - 2-NAPHTHYLAMINE. Available at: [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: 2-Naphthylamine. National Institutes of Health. Available at: [Link]

-

International Agency for Research on Cancer. (2012). 2-NAPHTHYLAMINE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Available at: [Link]

-

Fun, H. K., Quah, C. K., Narayana, B., Nayak, P. S., & Sarojini, B. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. Available at: [Link]

-

Wang, Z., Yin, G., & Chen, K. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 21(8), 1101. Available at: [Link]

-

Chemsrc. (n.d.). N-(1-bromonaphthalen-2-yl)acetamide | CAS#:7597-73-1. Available at: [Link]

-

Carroll, R. J., et al. (2022). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

-

Biswas, T. (2023). MCQ-101: Bromination of Naphthalene amide system. YouTube. Available at: [Link]

Sources

- 1. CAS 7597-73-1: N-(1-bromonaphthalen-2-yl)acetamide [cymitquimica.com]

- 2. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. TCI Practical Example: Bromination Reaction Using <i>N</i>-Bromosuccinimide | TCI AMERICA [tcichemicals.com]

- 10. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Properties, Structure, and Synthetic Strategy of N-(1-Bromo-2-naphthyl)acetamide for Chemical Research and Development

Abstract: N-(1-Bromo-2-naphthyl)acetamide is a substituted naphthalene derivative featuring key functional groups that make it a valuable intermediate in synthetic organic chemistry and a scaffold of interest for drug discovery. The combination of a reactive bromo-aromatic system, a hydrogen-bonding acetamide group, and a planar naphthalene core provides a versatile platform for constructing more complex molecular architectures. Naphthyl-functionalized acetamides have shown promise in medicinal chemistry, notably as potential cholinesterase inhibitors for conditions like Alzheimer's disease[1]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(1-Bromo-2-naphthyl)acetamide, outlines a detailed, mechanistically justified synthetic protocol, and explores its potential reactivity and applications for researchers in medicinal chemistry and materials science.

Molecular Identity and Structural Elucidation

The structure of N-(1-Bromo-2-naphthyl)acetamide is defined by an acetamide moiety attached at the C2 position of the naphthalene ring, with a bromine atom at the adjacent C1 position. This specific arrangement of functional groups dictates its chemical behavior, particularly the electronic properties of the naphthalene system and the potential for diverse chemical transformations.

Chemical Structure:

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 7597-73-1 | [2] |

| Molecular Formula | C₁₂H₁₀BrNO | [2][3] |

| Molecular Weight | 264.12 g/mol | [2][3] |

| Canonical SMILES | CC(=O)NC1=C(Br)C=CC2=CC=CC=C12 | Inferred from structure |

| InChIKey | Inferred from structure | |

The planar nature of the naphthalene core is a critical feature, suggesting potential for DNA intercalation, a mechanism exploited by many anticancer and antimicrobial agents possessing polycyclic aromatic systems[4]. The acetamide linker provides both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with biological targets such as enzyme active sites. Furthermore, the carbon-bromine bond serves as a highly versatile synthetic handle for elaboration through cross-coupling chemistry.

Physicochemical and Spectroscopic Profile

Experimental data for N-(1-Bromo-2-naphthyl)acetamide is not widely available, as it is often supplied as a rare chemical for early-stage research without extensive analytical characterization[2]. The following properties are based on predictions and analysis of structurally related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

|---|---|---|

| Boiling Point | ~448 °C | Predicted for the related isomer N-(3-bromo-2-naphthyl)acetamide[5]. |

| Density | ~1.53 g/cm³ | Predicted for the related isomer N-(3-bromo-2-naphthyl)acetamide[5]. |

| pKa | ~14.19 | Predicted for the amide proton in the related N-(3-bromo-2-naphthyl)acetamide[5]. |

| XLogP3 | ~2.4 | For the related isomer 2-bromo-N-(1-naphthyl)acetamide, indicating moderate lipophilicity[6]. |

Predicted Spectroscopic Characterization

Based on the molecular structure, the following spectroscopic signatures can be anticipated:

-

¹H NMR: The spectrum would feature a singlet for the acetamide methyl protons (CH₃) around δ 2.0-2.3 ppm and a broad singlet for the amide proton (N-H) between δ 7.5-9.0 ppm, with its chemical shift being solvent-dependent. The six aromatic protons on the naphthalene ring would appear as a series of complex multiplets in the δ 7.0-8.5 ppm region.

-

¹³C NMR: Approximately 12 distinct signals would be expected. Key signals include the methyl carbon (~25 ppm), the carbonyl carbon (~170 ppm), and ten signals for the naphthalene carbons in the aromatic region (δ 110-140 ppm), including the C-Br and C-N substituted carbons.

-

IR Spectroscopy: Characteristic vibrational bands would confirm the presence of key functional groups: an N-H stretching band around 3300-3200 cm⁻¹, a strong C=O stretching band (Amide I) near 1660 cm⁻¹, and an N-H bend/C-N stretch combination band (Amide II) around 1550 cm⁻¹.

-

Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at m/z 263 and 265, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Proposed Synthesis and Mechanistic Rationale

A robust synthesis of N-(1-Bromo-2-naphthyl)acetamide can be logically designed from commercially available 2-naphthylamine. The proposed two-step pathway involves an initial acetylation to protect the amine and direct the subsequent bromination.

Synthetic Workflow

The proposed synthesis proceeds via the formation of an acetamide intermediate, which then undergoes regioselective electrophilic bromination. The acetamido group is a moderately activating ortho-, para-director. In the 2-naphthyl system, this strongly favors electrophilic attack at the C1 position.

Caption: Proposed two-step synthesis of N-(1-Bromo-2-naphthyl)acetamide.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-Naphthyl)acetamide

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-naphthylamine (10.0 g, 69.8 mmol) in glacial acetic acid (50 mL).

-

Acetylation: To the stirred solution, carefully add acetic anhydride (8.0 mL, 83.8 mmol, 1.2 eq.).

-

Causality: Acetic anhydride is an efficient and readily available acetylating agent. Acetic acid serves as the solvent and can protonate the amine, which is why a slight excess of the anhydride is used to ensure complete reaction.

-

-

Reaction Completion: Heat the mixture to a gentle reflux (approx. 118 °C) for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring. The white, solid product will precipitate.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of N-(1-Bromo-2-naphthyl)acetamide

-

Reaction Setup: In a 250 mL three-necked flask protected from light and fitted with a dropping funnel and magnetic stirrer, dissolve the N-(2-Naphthyl)acetamide (9.25 g, 50.0 mmol) from Step 1 in glacial acetic acid (100 mL).

-

Bromination: Prepare a solution of bromine (2.8 mL, 55.0 mmol, 1.1 eq.) in 20 mL of glacial acetic acid. Add this solution dropwise to the stirred acetamide solution at room temperature over 30 minutes.

-

Causality: The acetamido group at C2 is an activating group that directs the electrophilic bromine preferentially to the highly activated C1 position. Acetic acid is a common solvent for brominations as it is polar and can solvate the ionic intermediates. Using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF is an alternative that can offer milder conditions and higher selectivity.

-

-

Reaction Completion: After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup and Isolation: Pour the reaction mixture into 400 mL of cold water containing a small amount of sodium bisulfite to quench any unreacted bromine (the orange color will disappear). The crude product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash extensively with water, and dry. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or toluene, to yield pure N-(1-Bromo-2-naphthyl)acetamide.

Reactivity and Potential Applications in Drug Discovery

The true value of N-(1-Bromo-2-naphthyl)acetamide lies in its potential as a versatile building block. Its key reactive sites allow for systematic structural modification to generate libraries of novel compounds for biological screening.

Synthetic Utility in Cross-Coupling Reactions

The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery. This allows for the introduction of a wide array of substituents at the C1 position, dramatically expanding molecular diversity.

Caption: Key cross-coupling reactions utilizing the C-Br bond.

These reactions enable the synthesis of compounds with tailored properties. For example, Suzuki coupling can introduce new aryl groups to modulate steric bulk and electronic properties, while Buchwald-Hartwig amination can install amine functionalities crucial for solubility and target engagement.

A Scaffold for Medicinal Chemistry

Naphthyl-based acetamides are being investigated for various therapeutic areas. Research has highlighted their potential as cholinesterase inhibitors and antioxidants, which are relevant to the treatment of Alzheimer's disease[1]. The acetamide moiety can form critical hydrogen bonds in enzyme active sites, while the naphthalene ring can engage in π-stacking interactions. The ability to easily modify the N-(1-Bromo-2-naphthyl)acetamide core via cross-coupling makes it an excellent starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets.

Safety and Handling

No specific Safety Data Sheet (SDS) is available for N-(1-Bromo-2-naphthyl)acetamide. Therefore, safety precautions must be extrapolated from structurally similar compounds, such as N-bromoacetamide and other bromo-aromatics[7].

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage[8][9]. May cause respiratory irritation[9]. Handle with appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of the solid and its solutions should be performed in a certified chemical fume hood[10].

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water for at least 15 minutes[8][10].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[8][10].

-

Inhalation: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[8].

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[8].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up[8][10].

Disclaimer: This information is for guidance only and is not a substitute for an official SDS. Always consult the SDS provided by the supplier before handling this chemical.

Conclusion

N-(1-Bromo-2-naphthyl)acetamide represents a strategically important chemical intermediate. While detailed experimental data on the compound itself is sparse, its structural features point to significant potential in synthetic and medicinal chemistry. The logical and scalable synthetic route proposed herein, coupled with its versatile reactivity in modern cross-coupling reactions, makes it an attractive starting material for developing novel compounds for drug discovery and materials science applications. Researchers utilizing this compound should proceed with caution, adhering to stringent safety protocols while exploring its vast synthetic possibilities.

References

-

PubChem. N-Bromoacetamide | C2H4BrNO | CID 4353. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Acetamide, N-bromo-. [Link]

-

Global Substance Registration System. N-(3-BROMO-2-NAPHTHYL)ACETAMIDE. [Link]

-

Fun, H.-K., Quah, C. K., Narayana, B., Nayak, P. S., & Sarojini, B. K. (2011). N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link]

-

PubChem. Acetamide, N-1-naphthalenyl- | C12H11NO | CID 68461. National Center for Biotechnology Information. [Link]

-

Chemsrc. 2-(1-Naphthyl)acetamide | CAS#:86-86-2. [Link]

-

ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. (1969). [Link]

- Google Patents. (2010). CN101550090B - Method for synthesizing bromoacetamide.

-

University of Hertfordshire. 1-naphthylacetamide. AERU. [Link]

-

Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). N-(2-Bromophenyl)-2-(naphthalen-1-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2777. [Link]

-

MDPI. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. [Link]

-

Odesa I. I. Mechnikov National University. Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy in Alzheimer's disease. [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]

- Google Patents. (2015).

-

Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][8][10]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3883–3900. [Link]

Sources

- 1. Naphthyl-functionalized acetamide derivatives: Promising agents for cholinesterase inhibition and antioxidant therapy i… [ouci.dntb.gov.ua]

- 2. N-(1-BROMO-NAPHTHALEN-2-YL)-ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-(3-bromo-2-naphthyl)acetamide CAS#: 65776-66-1 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to N-(1-Bromo-2-naphthyl)acetamide: Synthesis, Reactivity, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Naphthalene Derivative

N-(1-Bromo-2-naphthyl)acetamide, identified by its CAS number 7597-73-1, is a halogenated derivative of N-acetylnaphthalen-2-amine. This compound, while not extensively documented in mainstream chemical literature, represents a valuable scaffold for chemical exploration, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a naphthalene core, an acetamide functional group, and a strategically positioned bromine atom, offers a unique combination of properties and reactive handles.

The naphthalene moiety is a common feature in many biologically active compounds, contributing to their lipophilicity and ability to interact with various biological targets.[1] The acetamide group can participate in hydrogen bonding and may influence the compound's solubility and metabolic stability. Crucially, the bromine atom at the 1-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions and nucleophilic substitutions, thus opening avenues for the synthesis of diverse and complex molecular architectures.[2]

This technical guide provides a comprehensive overview of N-(1-Bromo-2-naphthyl)acetamide, from its synthesis and characterization to its potential applications, with a focus on empowering researchers to leverage its synthetic utility.

Physicochemical and Spectroscopic Profile

While specific experimental data for N-(1-Bromo-2-naphthyl)acetamide is scarce, its properties can be predicted based on its constituent parts and data from analogous compounds.

| Property | Predicted/Estimated Value | Rationale/Comparison |

| Molecular Formula | C₁₂H₁₀BrNO | Based on its chemical structure. |

| Molecular Weight | 264.12 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for crystalline organic compounds of this nature. |

| Melting Point | >150 °C (estimated) | Similar N-acetylated bromonaphthalene derivatives are high-melting solids. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | The acetamide group enhances polarity, while the bromonaphthalene core is lipophilic. |

| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (s, 1H, NH), 7.5-8.5 (m, 6H, Ar-H), 2.2-2.3 (s, 3H, CH₃) | Predicted chemical shifts based on the electronic environment of the protons. |

| ¹³C NMR (DMSO-d₆) | δ 168-170 (C=O), 110-140 (Ar-C), 23-25 (CH₃) | Estimated chemical shifts for the carbon atoms. |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), Aromatic C-H and C=C stretches | Characteristic vibrational frequencies for an N-aryl acetamide. |

| Mass Spectrum (EI) | m/z 263/265 (M⁺, Br isotope pattern), 221/223, 142 | Expected fragmentation pattern showing the molecular ion with the characteristic bromine isotope pattern and loss of the acetyl group. |

Synthesis of N-(1-Bromo-2-naphthyl)acetamide: A Step-by-Step Protocol

The synthesis of N-(1-Bromo-2-naphthyl)acetamide can be efficiently achieved in a two-step sequence starting from the readily available 2-naphthylamine. The first step involves the regioselective bromination of the naphthalene ring, followed by the acetylation of the amino group.

Step 1: Synthesis of 2-Amino-1-bromonaphthalene

The direct bromination of 2-naphthylamine is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The use of N-bromosuccinimide (NBS) provides a reliable method for this transformation.[3]

Reaction:

Synthesis of the precursor, 2-Amino-1-bromonaphthalene.

Protocol:

-

In a round-bottom flask, dissolve 2-naphthylamine hydrochloride (1.0 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.2 eq) in tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-1-bromonaphthalene.[3]

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, reducing the likelihood of over-bromination or side reactions compared to using elemental bromine.

-

p-Toluenesulfonic acid (TsOH): The acidic catalyst activates the electrophilic character of the brominating agent.

-

Low Temperature: Starting the reaction at 0 °C helps to control the reaction rate and improve regioselectivity.

Step 2: Acetylation of 2-Amino-1-bromonaphthalene

The final step is the acetylation of the amino group of 2-Amino-1-bromonaphthalene to form the target compound. This is a standard and high-yielding reaction.

Reaction:

Formation of the final product via acetylation.

Protocol:

-

Dissolve 2-Amino-1-bromonaphthalene (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, such as pyridine or triethylamine (1.2 eq), to the solution to act as a scavenger for the acid byproduct.

-

Cool the mixture to 0 °C.

-

Slowly add acetic anhydride or acetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure N-(1-Bromo-2-naphthyl)acetamide.

Chemical Reactivity and Synthetic Utility

The bromine atom on the naphthalene ring of N-(1-Bromo-2-naphthyl)acetamide is the key to its synthetic versatility, making it a valuable building block for the synthesis of more complex molecules.

Cross-Coupling Reactions

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Potential cross-coupling reactions of N-(1-Bromo-2-naphthyl)acetamide.

-

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester allows for the introduction of new aryl or vinyl substituents at the 1-position of the naphthalene ring.

-

Sonogashira Coupling: Coupling with a terminal alkyne provides access to alkynyl-substituted naphthalene derivatives, which are valuable intermediates in organic synthesis.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines.

-

Heck Coupling: The reaction with an alkene can be used to form a new carbon-carbon bond, leading to vinyl-substituted naphthalenes.

Nucleophilic Aromatic Substitution

While generally less reactive than activated aryl halides, the bromine atom on the naphthalene ring can undergo nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles or under metal-catalyzed conditions.

Potential Applications in Drug Development and Medicinal Chemistry

The N-(1-Bromo-2-naphthyl)acetamide scaffold holds significant potential as a starting point for the development of new therapeutic agents. The naphthalene core is a privileged structure in medicinal chemistry, and the ability to functionalize the 1-position through the bromo substituent allows for the systematic exploration of structure-activity relationships (SAR).

Potential therapeutic areas where derivatives of this compound could be investigated include:

-

Anticancer Agents: Many naphthalene-based compounds have shown potent anticancer activity.

-

Antimicrobial Agents: The lipophilic nature of the naphthalene ring can facilitate membrane disruption in bacteria and fungi.

-

Anti-inflammatory Drugs: Naphthalene derivatives have been explored as inhibitors of inflammatory enzymes.

-

Antiviral Compounds: The rigid aromatic system can serve as a scaffold for designing inhibitors of viral enzymes.[1]

Safety and Handling

As with any halogenated organic compound, N-(1-Bromo-2-naphthyl)acetamide should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, related compounds such as N-bromoacetamide are known irritants.[4]

Conclusion

N-(1-Bromo-2-naphthyl)acetamide is a versatile and synthetically accessible building block with significant potential for applications in organic synthesis and medicinal chemistry. Its well-defined reactive handle in the form of a bromine atom on the naphthalene core allows for a wide range of chemical modifications, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery and materials science research. This guide provides a foundational understanding of its synthesis, reactivity, and potential, encouraging further exploration of this promising chemical entity.

References

-

Organic Syntheses Procedure. (n.d.). 2-bromonaphthalene. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromonaphthalene. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetamide, N-1-naphthalenyl-. PubChem. Retrieved from [Link]

-

van der Wijk, D. J. (2025, August 6). On the bromination of naphthalene: The influence of temperature and catalysts on the proportions of 1 and 2‐bromonaphthalene formed I. ResearchGate. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-(1-Naphthyl)acetamide (FDB010671). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Bromoacetamide. PubChem. Retrieved from [Link]

-

Park, C. H. (2025, August 6). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2023, September 26). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1-bromo-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.

-

Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). A re-examination of the Friedel–Crafts acetylation of 2-bromonaphthalene. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Acetamide, N-bromo-. Retrieved from [Link]

- Google Patents. (n.d.). CN106366018A - Synthesis method of 4-bromonaphthalene-1-carbonitrile.

-

ResearchGate. (2017, November 17). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. Retrieved from [Link]

-

PubMed. (2019, January 1). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-NAPHTHALENEACETAMIDE | 86-86-2 [chemicalbook.com]

- 3. 2-Amino-1-bromonaphthalene | 20191-75-7 [chemicalbook.com]

- 4. N-Bromoacetamide | C2H4BrNO | CID 4353 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-(1-Bromo-2-naphthyl)acetamide" molecular weight and formula

An In-Depth Technical Guide to N-(1-Bromo-2-naphthyl)acetamide

Introduction

N-(1-Bromo-2-naphthyl)acetamide is a halogenated aromatic amide derivative of the naphthalene scaffold. Its specific substitution pattern, featuring a bromine atom at the 1-position and an acetamido group at the 2-position, makes it a distinct chemical entity with potential applications in medicinal chemistry and materials science as a synthetic intermediate. This technical guide serves as a resource for researchers and drug development professionals, providing core molecular information, a plausible synthetic strategy with mechanistic considerations, and a framework for its analytical characterization.

Core Molecular Properties

A precise understanding of the fundamental molecular properties is critical for any experimental or computational work. The key identifiers for N-(1-Bromo-2-naphthyl)acetamide are consolidated in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₀BrNO | [1] |

| Molecular Weight | 264.124 g/mol | |

| CAS Number | 7597-73-1 |

Synthesis and Mechanistic Insights

The formation of N-(1-Bromo-2-naphthyl)acetamide is most efficiently achieved through the N-acetylation of its primary amine precursor, 1-bromo-2-naphthylamine. This reaction is a cornerstone of organic synthesis, exemplifying a nucleophilic acyl substitution mechanism.

Synthetic Pathway: Acetylation of 1-Bromo-2-naphthylamine

The reaction involves the treatment of 1-bromo-2-naphthylamine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base.

-

Reaction Scheme: 1-Bromo-2-naphthylamine + Acetyl Chloride → N-(1-Bromo-2-naphthyl)acetamide + HCl

-

Mechanistic Rationale: The nitrogen atom of the amine precursor possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbonyl carbon of acetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the thermodynamically stable amide. The inclusion of a base like pyridine or triethylamine is crucial to scavenge the hydrochloric acid byproduct, thereby preventing the protonation of the starting amine and driving the equilibrium towards the product.

Experimental Protocol

This protocol outlines a detailed, step-by-step methodology for the synthesis of N-(1-Bromo-2-naphthyl)acetamide.

-

Reactant Setup: Dissolve 1-bromo-2-naphthylamine (1.0 eq) in an anhydrous aprotic solvent, such as dichloromethane (DCM), within a round-bottom flask equipped with a magnetic stirrer.

-

Inert Atmosphere: Purge the flask with an inert gas like nitrogen or argon to prevent side reactions with atmospheric moisture.

-

Base Addition: Add a mild, non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.

-

Controlled Cooling: Immerse the reaction vessel in an ice-water bath to reduce the temperature to 0 °C. This is a critical step to manage the exothermicity of the acylation reaction.

-

Reagent Addition: Add acetyl chloride (1.05 eq) dropwise to the cooled, stirring solution. The slow addition rate is essential to maintain temperature control.

-

Reaction Progression: After the addition is complete, allow the mixture to gradually warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Final Product Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(1-Bromo-2-naphthyl)acetamide.

Synthesis Workflow Diagram

Caption: A diagram illustrating the synthetic workflow for N-(1-Bromo-2-naphthyl)acetamide.

Structural Characterization

To ensure the identity and purity of the synthesized N-(1-Bromo-2-naphthyl)acetamide, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will confirm the proton environment, showing characteristic signals for the aromatic protons on the naphthalene ring and a singlet for the methyl protons of the acetamido group. ¹³C NMR will provide evidence for the carbon skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will also display a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups. Expect to observe a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong amide I band (C=O stretch) near 1660 cm⁻¹.

Conclusion

N-(1-Bromo-2-naphthyl)acetamide is a well-defined chemical compound with the molecular formula C₁₂H₁₀BrNO and a molecular weight of 264.124 g/mol . Its synthesis via the N-acetylation of 1-bromo-2-naphthylamine is a robust and well-understood chemical transformation. The detailed protocols and characterization framework provided herein offer a comprehensive guide for scientists engaged in the synthesis and application of this and related naphthalene derivatives.

References

-

Global Substance Registration System. N-(3-BROMO-2-NAPHTHYL)ACETAMIDE. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(1-Bromo-2-naphthyl)acetamide

Abstract

N-(1-Bromo-2-naphthyl)acetamide (CAS No. 7597-73-1) is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry.[1] Accurate structural confirmation and purity assessment are paramount for its use in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive analytical workflow for the comprehensive characterization of this molecule. As experimental spectra for this specific compound are not widely published, this guide provides an in-depth analysis based on established spectroscopic principles and data from analogous structures. It serves as a predictive framework and interpretive reference for researchers working with this and related compounds.

Molecular Structure and Analytical Overview

N-(1-Bromo-2-naphthyl)acetamide consists of a naphthalene ring system substituted with a bromine atom at the C1 position and an acetamide group at the C2 position. The molecular formula is C₁₂H₁₀BrNO, with a monoisotopic mass of approximately 262.99 Da and a molecular weight of 264.12 g/mol .[1]

The strategic placement of the electronegative bromine atom and the electron-withdrawing, sterically significant acetamide group creates a unique electronic and steric environment. This distinct substitution pattern gives rise to a predictable and characteristic fingerprint across various spectroscopic platforms. This guide will elucidate the expected spectral features, provide standardized protocols for data acquisition, and explain the underlying chemical principles governing the observed phenomena.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the compound's structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the acetamide group and the six aromatic protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and amide groups and the anisotropic effects of the aromatic system.[2]

Key Predicted Resonances:

-

Acetamide Protons:

-

-CH₃: A sharp singlet is expected around δ 2.2-2.4 ppm . This signal represents the three equivalent methyl protons.

-

-NH: A broad singlet is predicted in the range of δ 8.0-9.5 ppm . The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

-

-

Aromatic Protons (δ 7.4-8.5 ppm): The six naphthalene protons will appear as a series of doublets, triplets, or multiplets. The bromine at C1 and the acetamide at C2 will significantly influence the local electronic environment.[3]

-

The proton at C8 is expected to be the most downfield-shifted proton due to steric compression and anisotropic effects from the C1-Br bond (a peri-interaction), likely appearing as a doublet around δ 8.2-8.4 ppm .[2]

-

The protons at C3 and C4 will be influenced by the adjacent substituents and will likely appear as distinct doublets or parts of a complex system.

-

The protons on the unsubstituted ring (C5, C6, C7 ) will resonate at relatively higher fields compared to C8, appearing as a complex pattern of multiplets.

-

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH ₃ (acetamide) | 2.2 - 2.4 | Singlet (s) | 3H |

| Aromatic H | 7.4 - 8.5 | Multiplets (m) | 6H |

| -NH (amide) | 8.0 - 9.5 | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, showing signals for all 12 carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.[4][5]

Key Predicted Resonances:

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon is expected to resonate significantly downfield, in the range of δ 168-172 ppm .

-

Aromatic Carbons (δ 110-140 ppm):

-

The carbon bearing the bromine (C1 ) will be shifted to a higher field (more shielded) than might be expected for a substituted carbon, typically around δ 115-125 ppm , due to the "heavy atom effect."

-

The carbon attached to the nitrogen (C2 ) will be shifted downfield due to the electronegativity of the nitrogen atom, appearing around δ 135-145 ppm .

-

The remaining eight aromatic carbons will appear in the typical aromatic region, with quaternary carbons (C4a, C8a) showing distinct shifts.

-

-

Methyl Carbon (-CH₃): The aliphatic methyl carbon will appear at a high field, around δ 23-26 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (acetamide) | 23 - 26 |

| C 1-Br | 115 - 125 |

| Aromatic C -H & C -N | 120 - 145 |

| -C =O (amide) | 168 - 172 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures high-quality, reproducible NMR data.[6][7]

-

Sample Preparation: Accurately weigh 10-20 mg of N-(1-Bromo-2-naphthyl)acetamide and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[6]

-

Transfer: Using a Pasteur pipette, transfer the homogeneous solution into a 5 mm NMR tube, ensuring the solution height is between 4-5 cm.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). For the ¹³C spectrum, a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Predicted IR Absorption Bands

The IR spectrum of N-(1-Bromo-2-naphthyl)acetamide will be dominated by absorptions from the secondary amide and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |

| 3100 - 3000 | Aromatic C-H Stretch | Naphthyl Ring | Medium to Weak |

| ~2950 | Aliphatic C-H Stretch | Methyl Group | Weak |

| 1680 - 1650 | Amide I (C=O Stretch) | Secondary Amide | Strong |

| 1600, 1500, 1450 | C=C Stretch | Naphthyl Ring | Medium to Weak |

| ~1550 | Amide II (N-H Bend & C-N Stretch) | Secondary Amide | Strong |

| < 700 | C-Br Stretch | Aryl Halide | Medium to Strong |

Causality of Key Bands:

-

Amide I and II Bands: The strong C=O stretch (Amide I) and N-H bend (Amide II) are highly characteristic and confirm the presence of the secondary amide linkage.[8][9]

-

N-H Stretch: The sharp peak around 3300 cm⁻¹ is a definitive indicator of the N-H bond in a secondary amide.[10]

-

Aromatic Region: Multiple peaks between 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C stretch) confirm the presence of the naphthalene ring system.[11]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples.[12][13]

-

Background Scan: With the ATR crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.[14]

-

Sample Application: Place a small amount of the solid N-(1-Bromo-2-naphthyl)acetamide powder directly onto the ATR crystal (e.g., diamond or ZnSe).

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good optical contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum

Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation, providing a structural fingerprint.[15][16]

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the spectrum will exhibit a characteristic doublet for the molecular ion at m/z 263 and m/z 265 . The presence of this M⁺ / M+2 pattern is definitive proof of a single bromine atom in the molecule.[17][18]

-

Key Fragmentation Pathways: Hard ionization will lead to predictable fragmentation patterns. The most likely cleavages involve the loss of stable neutral molecules or radicals from the amide side chain.[19][20]

-

Loss of Ketene: A major fragment is expected from the cleavage of the amide C-N bond, resulting in the loss of ketene (CH₂=C=O, 42 Da). This would produce a doublet at m/z 221/223 .

-

Loss of Acetyl Radical: Cleavage of the bond between the carbonyl carbon and the nitrogen can lead to the loss of an acetyl radical (•COCH₃, 43 Da), also yielding a fragment ion doublet at m/z 220/222 .

-

Loss of Bromine: Loss of the bromine radical (•Br, 79/81 Da) from the molecular ion would produce a singlet peak at m/z 184 .

-

Experimental Protocol for Mass Spectrometry

A common setup for a solid, thermally stable compound is direct insertion probe EI-MS or GC-MS if the compound is sufficiently volatile.[21][22]

-

Sample Introduction: For a direct insertion probe, a small amount of the sample is placed in a capillary tube and introduced into the high-vacuum source of the mass spectrometer. For GC-MS, a dilute solution is injected into the gas chromatograph.[19]

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[15]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating analytical framework for the structural confirmation of N-(1-Bromo-2-naphthyl)acetamide. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and atom connectivity. IR spectroscopy rapidly confirms the presence of key amide and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural information through its characteristic isotopic pattern and fragmentation fingerprint. This guide serves as a comprehensive reference for the prediction, acquisition, and interpretation of the key spectroscopic data for this compound.

References

-

Taylor, R. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-267.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 22, 2026, from [Link]

-

Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411–2418.

-

Abraham, R. J., & Reid, M. (2004). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(4), 390-405.

-

Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved January 22, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved January 22, 2026, from [Link]

-

University of California, Santa Cruz. (n.d.). IR Tables. Retrieved January 22, 2026, from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 22, 2026, from [Link]

Sources

- 1. CAS 7597-73-1: N-(1-bromonaphthalen-2-yl)acetamide [cymitquimica.com]

- 2. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Bromonaphthalene(90-11-9) 1H NMR [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Group Frequencies [owl.umass.edu]

- 12. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. savemyexams.com [savemyexams.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. whitman.edu [whitman.edu]

- 21. bitesizebio.com [bitesizebio.com]

- 22. rroij.com [rroij.com]

The Strategic Utility of N-(1-Bromo-2-naphthyl)acetamide in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling a Versatile Naphthalene-Based Building Block

In the landscape of contemporary organic synthesis, the strategic incorporation of functionalized aromatic scaffolds is paramount to the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The naphthalene core, a bicyclic aromatic system, is a privileged structure found in numerous bioactive natural products and pharmaceuticals.[1] Its rigid framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive platform for the design of targeted molecular probes and therapeutic agents.

This technical guide delves into the synthetic utility of a specialized, yet highly versatile, naphthalene-based building block: N-(1-Bromo-2-naphthyl)acetamide . The strategic placement of a bromine atom at the 1-position and an acetamido group at the 2-position of the naphthalene ring system imparts a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. Concurrently, the acetamido group can act as a directing group, influence the electronic properties of the naphthalene system, and serve as a precursor for further functionalization.

This guide will provide a comprehensive overview of the synthesis, reactivity, and application of N-(1-Bromo-2-naphthyl)acetamide as a pivotal building block in organic synthesis. We will explore its role in the construction of carbon-carbon and carbon-nitrogen bonds through key cross-coupling methodologies and provide insights into the practical considerations for its effective utilization in the laboratory.

Synthesis and Characterization: A Practical Approach

The synthesis of N-(1-Bromo-2-naphthyl)acetamide is most practically achieved through a two-step sequence starting from the commercially available 2-naphthylamine. This approach ensures a high-yielding and scalable route to the desired product.

Step 1: Acetylation of 2-Naphthylamine

The initial step involves the protection of the amino group of 2-naphthylamine via acetylation to form N-(2-naphthyl)acetamide. This transformation is typically achieved by reacting 2-naphthylamine with acetic anhydride in the presence of a base or with glacial acetic acid under reflux conditions. The acetamido group serves to moderate the activating effect of the amino group and directs the subsequent bromination to the desired position.

Step 2: Electrophilic Bromination of N-(2-Naphthyl)acetamide

The second step is the regioselective electrophilic bromination of the N-(2-naphthyl)acetamide intermediate. The acetamido group is an ortho-, para-director. In the case of the 2-substituted naphthalene ring, the electrophilic attack is favored at the 1-position due to steric and electronic factors. Common brominating agents for this transformation include molecular bromine (Br₂) in a suitable solvent like acetic acid, or N-bromosuccinimide (NBS) which is a milder and safer alternative.

Experimental Protocol: Synthesis of N-(1-Bromo-2-naphthyl)acetamide

Materials:

-

2-Naphthylamine

-

Acetic anhydride

-

Glacial acetic acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate

Step 1: Synthesis of N-(2-Naphthyl)acetamide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-naphthylamine (1.0 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool to room temperature, then pour it into a beaker of ice water with stirring.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and air-dry to yield crude N-(2-naphthyl)acetamide.

-

The crude product can be purified by recrystallization from ethanol/water to afford a white crystalline solid.

Step 2: Synthesis of N-(1-Bromo-2-naphthyl)acetamide

-

Dissolve N-(2-naphthyl)acetamide (1.0 equivalent) in glacial acetic acid in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into a large volume of water and stir.

-

Quench any remaining bromine by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Neutralize the mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to yield N-(1-Bromo-2-naphthyl)acetamide as a solid.

The Power of Palladium: Cross-Coupling Reactions

The bromine atom at the 1-position of N-(1-Bromo-2-naphthyl)acetamide serves as a key functional handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations allow for the construction of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures and other C(sp²)-C(sp²) bonds.[2] In the context of N-(1-Bromo-2-naphthyl)acetamide, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 1-position of the naphthalene ring.

The reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates.

Table 1: Representative Suzuki-Miyaura Coupling of N-(1-Bromo-2-naphthyl)acetamide

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >90 (expected) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | >85 (expected) |

| 3 | Thiophen-2-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | >80 (expected) |

Note: The yields presented are estimations based on typical Suzuki-Miyaura reactions with similar aryl bromide substrates, as specific literature data for N-(1-Bromo-2-naphthyl)acetamide is limited.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add N-(1-Bromo-2-naphthyl)acetamide (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., toluene/ethanol/water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(1-aryl-2-naphthyl)acetamide.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[3][4] This reaction is particularly valuable in medicinal chemistry, where the arylamine motif is a common feature in bioactive molecules. Using N-(1-Bromo-2-naphthyl)acetamide as the substrate, a diverse range of primary and secondary amines can be coupled to the 1-position of the naphthalene ring.

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand and base is critical and often needs to be optimized for a given amine coupling partner.

Table 2: Representative Buchwald-Hartwig Amination of N-(1-Bromo-2-naphthyl)acetamide

| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | >90 (expected) |

| 2 | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | >85 (expected) |

| 3 | Benzylamine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | >80 (expected) |

Note: The yields presented are estimations based on typical Buchwald-Hartwig aminations with similar aryl bromide substrates, as specific literature data for N-(1-Bromo-2-naphthyl)acetamide is limited.

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).

-

Add N-(1-Bromo-2-naphthyl)acetamide (1.0 equivalent) and the amine (1.2 equivalents).

-

Add the anhydrous, degassed solvent (e.g., toluene).

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for the required time (monitored by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(1-(amino)-2-naphthyl)acetamide derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction provides a direct route to alkynyl-substituted aromatic compounds, which are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active molecules.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free Sonogashira protocols have also been developed.

Table 3: Representative Sonogashira Coupling of N-(1-Bromo-2-naphthyl)acetamide

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | >90 (expected) |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | >85 (expected) |

| 3 | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | >80 (expected) |